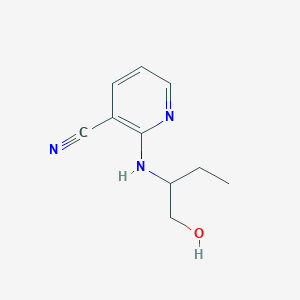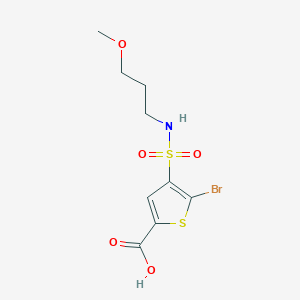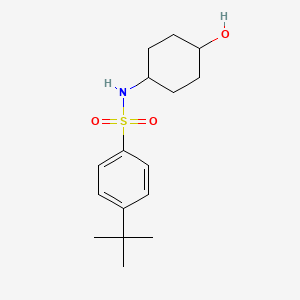
2-(1-Hydroxybutan-2-ylamino)pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Hydroxybutan-2-ylamino)pyridine-3-carbonitrile is a chemical compound that belongs to the pyridine family. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. This compound has been extensively studied for its potential use in the treatment of type 2 diabetes mellitus.
Mecanismo De Acción
The mechanism of action of 2-(1-Hydroxybutan-2-ylamino)pyridine-3-carbonitrile involves the inhibition of 2-(1-Hydroxybutan-2-ylamino)pyridine-3-carbonitrile, an enzyme that is involved in the degradation of incretin hormones. Incretin hormones play a crucial role in the regulation of glucose metabolism by stimulating insulin secretion and reducing glucagon secretion. By inhibiting 2-(1-Hydroxybutan-2-ylamino)pyridine-3-carbonitrile, 2-(1-Hydroxybutan-2-ylamino)pyridine-3-carbonitrile increases the levels of incretin hormones, leading to improved glucose metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-Hydroxybutan-2-ylamino)pyridine-3-carbonitrile include improved glucose tolerance and insulin sensitivity, as well as a reduction in blood glucose levels. It has also been shown to have a low risk of hypoglycemia, which is a common side effect of many diabetes medications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(1-Hydroxybutan-2-ylamino)pyridine-3-carbonitrile in lab experiments include its potent inhibition of 2-(1-Hydroxybutan-2-ylamino)pyridine-3-carbonitrile and its low risk of hypoglycemia. However, its synthesis is a multistep process, which may limit its use in large-scale experiments.
Direcciones Futuras
For research on 2-(1-Hydroxybutan-2-ylamino)pyridine-3-carbonitrile include its potential use in combination therapy with other diabetes medications. Additionally, further studies are needed to determine its long-term safety and efficacy in human subjects. Finally, research is needed to explore its potential use in the treatment of other metabolic disorders.
Métodos De Síntesis
The synthesis of 2-(1-Hydroxybutan-2-ylamino)pyridine-3-carbonitrile can be achieved through a multistep process. The first step involves the reaction of 2-pyridinecarboxaldehyde with 2-aminobutanol to form the corresponding Schiff base. This Schiff base is then reacted with cyanogen bromide to obtain the desired compound.
Aplicaciones Científicas De Investigación
2-(1-Hydroxybutan-2-ylamino)pyridine-3-carbonitrile has been extensively studied for its potential use in the treatment of type 2 diabetes mellitus. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, it has been found to have a low risk of hypoglycemia, which is a common side effect of many diabetes medications.
Propiedades
IUPAC Name |
2-(1-hydroxybutan-2-ylamino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-2-9(7-14)13-10-8(6-11)4-3-5-12-10/h3-5,9,14H,2,7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNBLZLXVCYNMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=C(C=CC=N1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Hydroxybutan-2-ylamino)pyridine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-iodophenyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B7541280.png)
![1-[3-(Oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B7541295.png)

![4-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-methylamino]butanoic acid](/img/structure/B7541302.png)
![3-[[2-(3-Nitrophenoxy)acetyl]amino]butanoic acid](/img/structure/B7541312.png)
![3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid](/img/structure/B7541313.png)
![[2-(Cyclopropylamino)-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate](/img/structure/B7541315.png)
![4-[(1-Methylpyrazol-4-yl)sulfonylamino]butanoic acid](/img/structure/B7541318.png)

![5-[(5-Fluoro-2-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7541342.png)
![N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide](/img/structure/B7541366.png)


![3-Fluoro-4-[[(1-methylpiperidin-4-yl)amino]methyl]benzonitrile](/img/structure/B7541399.png)